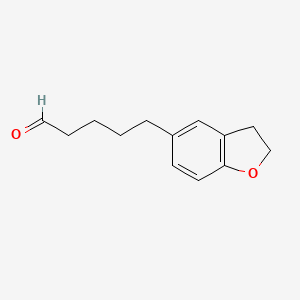![molecular formula C11H21N B13610006 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is a compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system attached to a butan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[221]heptan-2-yl)butan-2-amine typically involves the formation of the bicyclo[22One common method involves the use of a [4 + 2] cycloaddition reaction to form the bicyclic ring system . This reaction is often catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new drugs, particularly for conditions involving the central nervous system.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Norborneol: A similar compound with a bicyclo[2.2.1]heptane structure but with an alcohol group instead of an amine.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another compound with a similar bicyclic structure, studied for its NMDA receptor antagonist properties.
Uniqueness
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is unique due to its specific combination of the bicyclo[221]heptane ring system and the butan-2-amine group
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3 |
InChI Key |
MKBWRWLHIVBMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC2CCC1C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


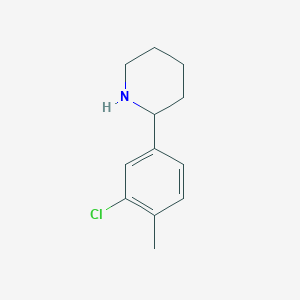

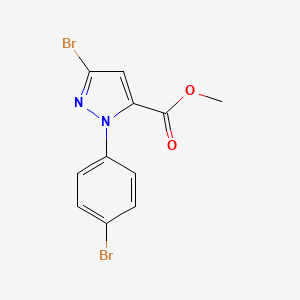
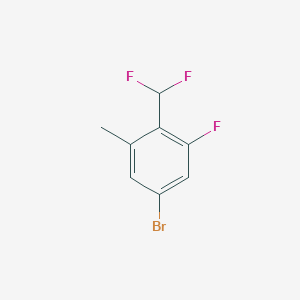
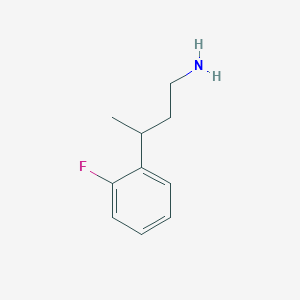
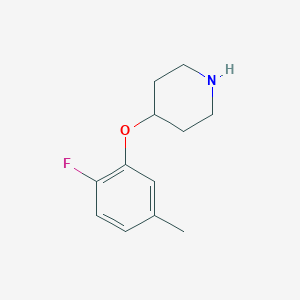

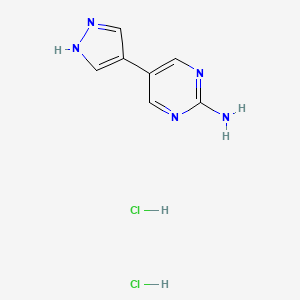
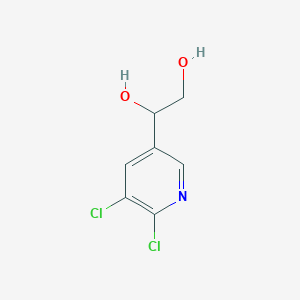
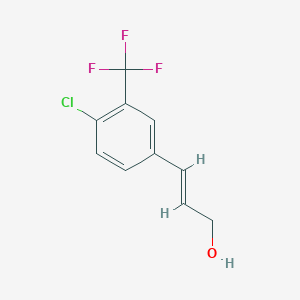
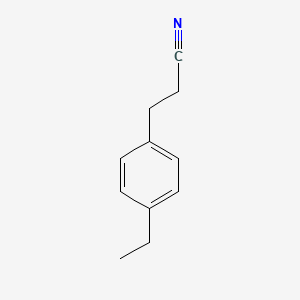
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
